(S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide
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Description
(S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide, also known as SNHPNPA, is an important organic compound with a wide variety of applications in scientific research. It is used in the synthesis of other compounds, in the study of biochemical and physiological effects, and in the development of lab experiments.
Scientific Research Applications
Protease Activity Assays
BZ-TYR-PNA is widely used as a chromogenic substrate in protease activity assays . It helps in identifying, differentiating, and characterizing serine carboxypeptidases and various other proteases. The release of p-nitroaniline upon enzymatic cleavage can be quantitatively measured using spectrophotometry, providing insights into enzyme kinetics and functionality.
Enzymatic Peptide Synthesis
This compound plays a crucial role in enzymatic peptide synthesis, particularly in low-water organic media . The hydrophobic matrix of polysiloxane gels, for instance, can prevent water from attacking the acyl-enzyme intermediate, which is beneficial for shifting the equilibrium towards peptide formation. BZ-TYR-PNA acts as a precursor in the synthesis of dipeptides, which are valuable in pharmaceutical applications.
Photodynamic Therapy (PDT)
In cancer research, derivatives of BZ-TYR-PNA have been explored for their potential in photodynamic therapy . The presence of the nitrophenyl moiety in such compounds can enhance the generation of reactive oxygen species (ROS) when exposed to light, leading to cytotoxic effects on cancer cells while also showing an immunoprotective nature towards noncancerous cells.
Cell Culture Applications
BZ-TYR-PNA derivatives are utilized in cell culture protocols to facilitate the detachment of adherent cells from culture plates . This process, known as trypsinization, involves the degradation of surface adhesion proteins, allowing for the easy collection and transfer of cells for further cultivation or analysis.
Biochemical Studies of Autolysis
The compound is used in biochemical studies to understand the autolysis process of enzymes like trypsin . Autolysis leads to the formation of pseudotrypsin, which shows altered kinetic properties and cleavage specificity. BZ-TYR-PNA can help in studying these changes and their implications for protein digestion in proteomics.
Enzyme Kinetics and Stability Research
Researchers use BZ-TYR-PNA to investigate enzyme kinetics and stability, especially in the context of thermal stability and recyclability . The compound’s interactions with enzymes under various conditions can reveal important information about enzyme behavior and potential for reuse in industrial processes.
properties
IUPAC Name |
N-[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c26-19-12-6-15(7-13-19)14-20(24-21(27)16-4-2-1-3-5-16)22(28)23-17-8-10-18(11-9-17)25(29)30/h1-13,20,26H,14H2,(H,23,28)(H,24,27)/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJERUMAUMMIPRF-FQEVSTJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60977108 |
Source
|
Record name | N-[3-(4-Hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60977108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide | |
CAS RN |
6154-45-6 |
Source
|
Record name | Benzoyltyrosine 4-nitroanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006154456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[3-(4-Hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60977108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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